![molecular formula C9H8N2O2S B2923983 Ethyl 2,1,3-benzothiadiazole-5-carboxylate CAS No. 49716-23-6](/img/structure/B2923983.png)
Ethyl 2,1,3-benzothiadiazole-5-carboxylate
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Description
Synthesis Analysis
- Preparation : Ethyl 2,1,3-benzothiadiazole-5-carboxylate can be readily synthesized by reacting o-phenylenediamine with two equivalents of thionyl chloride in pyridine. The by-products of this reaction are sulfur dioxide and HCl .
Molecular Structure Analysis
- Ethyl 2,1,3-benzothiadiazole-5-carboxylate is a bicyclic molecule composed of a benzene ring fused to a 1,2,3-thiadiazole. The compound is planar, with N-N and S-N distances indicative of multiple bond character .
Chemical Reactions Analysis
- Ethyl 2,1,3-benzothiadiazole-5-carboxylate behaves as an aromatic compound, readily forming nitro and chloro derivatives. Bromination of this compound is commonly performed to synthesize 4,7-dibromo-2,1,3-benzothiadiazole, which serves as a building block in the design and synthesis of larger molecules and conductive polymers .
Physical And Chemical Properties Analysis
Safety and Hazards
properties
IUPAC Name |
ethyl 2,1,3-benzothiadiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-2-13-9(12)6-3-4-7-8(5-6)11-14-10-7/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBCLPDLFJLARJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=NSN=C2C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl Benzo[c][1,2,5]thiadiazole-5-carboxylate |
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